Rimacalib

Catalog No.
S541430
CAS No.
215174-50-8
M.F
C22H23FN4O2
M. Wt
394.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rimacalib

CAS Number

215174-50-8

Product Name

Rimacalib

IUPAC Name

N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide

Molecular Formula

C22H23FN4O2

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C22H23FN4O2/c1-15(17-7-8-18(19(23)13-17)16-5-3-2-4-6-16)20-14-21(29-26-20)25-22(24)27-9-11-28-12-10-27/h2-8,13-15H,9-12H2,1H3,(H2,24,25)/t15-/m0/s1

InChI Key

MYTIJGWONQOOLC-HNNXBMFYSA-N

SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)N=C(N)N4CCOCC4

Solubility

Soluble in DMSO

Synonyms

N'-(3-((1S)-1-(2-fluoro-4-biphenylyl)ethyl)-1,2-oxazol-5-yl)-4-morpholinecarboximidamide, rimacalib, SMP-114

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)N=C(N)N4CCOCC4

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)/N=C(\N)/N4CCOCC4

Description

The exact mass of the compound Rimacalib is 394.1805 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibitor of CaMKII:

Rimacalib is known to inhibit CaMKII (calcium/calmodulin-dependent protein kinase II) []. CaMKII is a signaling enzyme involved in various cellular processes, including learning and memory, gene expression, and cell survival. By inhibiting CaMKII, Rimacalib could be a valuable tool for researchers studying these processes.

For instance, researchers could use Rimacalib to investigate the role of CaMKII in specific diseases associated with abnormal CaMKII activity, such as neurodegenerative disorders or certain types of cancers.

Modulator of Inflammatory Response:

Rimacalib's potential role in regulating inflammatory responses is another area of scientific interest. Studies suggest it might suppress the production of pro-inflammatory mediators []. This makes it a potential tool for studying the mechanisms of inflammation and the development of new anti-inflammatory therapies.

Researchers could utilize Rimacalib to investigate specific pathways involved in inflammatory diseases like arthritis, inflammatory bowel disease, or asthma. By studying its effects on these pathways, scientists could gain valuable insights into the disease process and develop more targeted treatment strategies.

Cellular and Molecular Biology Research:

Rimacalib's ability to modulate CaMKII activity and potentially influence inflammatory pathways opens doors for its use in various cellular and molecular biology studies. Researchers could employ it to:

  • Investigate the role of CaMKII signaling in specific cell types.
  • Study the interaction between CaMKII and other signaling pathways.
  • Explore the mechanisms by which Rimacalib affects cellular functions.

Rimacalib, also known as SMP-114, is a small molecule inhibitor primarily targeting calcium/calmodulin-dependent protein kinase II (CaMKII). This compound belongs to the class of organic compounds known as biphenyls and derivatives, characterized by its biphenyl structure linked through a carbon-carbon bond. The chemical formula for Rimacalib is C22H23FN4O2, and its IUPAC name is N-{3-[(1S)-1-{2-fluoro-[1,1'-biphenyl]-4-yl}ethyl]-1,2-oxazol-5-yl}morpholine-4-carboximidamide .

Rimacalib acts by inhibiting CaMKII, an enzyme involved in regulating cellular calcium signaling. Excessive calcium signaling is implicated in various diseases, and Rimacalib's ability to modulate this process is being explored for therapeutic purposes [].

Information on Rimacalib's safety profile is limited as it is still under investigation. Clinical trials are designed to assess safety and efficacy alongside therapeutic effects [].

Facilitated by Rimacalib include:

  • Inhibition of Phosphorylation: By binding to the active site, Rimacalib blocks the phosphorylation of target proteins that are crucial for cellular signaling pathways.
  • Alteration of CaMKII Activity: The compound stabilizes the inactive conformation of CaMKII, thereby reducing its activity and preventing pathological outcomes associated with its overactivation .

Rimacalib exhibits significant biological activity by modulating CaMKII's role in various physiological and pathological processes. Notably, it has been studied for its potential therapeutic effects in:

  • Cardiovascular Diseases: By inhibiting CaMKII, Rimacalib can reduce cardiac hypertrophy and apoptosis associated with heart failure and myocardial ischemia.
  • Rheumatoid Arthritis: Clinical trials have indicated that Rimacalib may help alleviate symptoms and disease progression in patients with rheumatoid arthritis .

The synthesis of Rimacalib involves several key steps:

  • Formation of the Biphenyl Core: The initial step typically involves coupling reactions to form the biphenyl structure.
  • Introduction of Functional Groups: Subsequent reactions introduce functional groups such as morpholine and oxazole to achieve the desired pharmacophore.
  • Final Modifications: The synthesis concludes with modifications that yield Rimacalib in a purified form suitable for biological testing .

Rimacalib has several applications in both research and clinical settings:

  • Research Tool: It serves as a valuable tool for studying CaMKII-related signaling pathways and their implications in various diseases.
  • Therapeutic Agent: Clinical trials have explored its efficacy in treating conditions like rheumatoid arthritis and heart failure due to its ability to inhibit pathological CaMKII activity .

Studies on Rimacalib have highlighted its interactions with various biomolecules:

  • Protein Interactions: Rimacalib specifically interacts with CaMKII, inhibiting its autophosphorylation and subsequent activation.
  • Cellular Pathways: By modulating CaMKII activity, Rimacalib influences several downstream signaling pathways involved in inflammation, apoptosis, and cardiac function .

Rimacalib shares structural and functional similarities with several other compounds that inhibit CaMKII or related kinases. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
AS105ATP-competitive inhibitorSelectively inhibits CaMKII without affecting other kinases
GS-680ATP-competitive inhibitorKnown for high specificity towards CaMKII isoforms
NP202Non-selective kinase inhibitorBroader range of kinase inhibition compared to Rimacalib
BosutinibTyrosine kinase inhibitorPrimarily targets BCR-ABL fusion protein in cancer therapy
RA608ATP-competitive inhibitorExhibits unique selectivity for certain CaMKII isoforms

Rimacalib's uniqueness lies in its specific targeting of CaMKII while maintaining a favorable safety profile compared to broader-spectrum inhibitors like NP202. Its design emphasizes selectivity towards pathological forms of CaMKII implicated in cardiovascular diseases .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

394.18050415 g/mol

Monoisotopic Mass

394.18050415 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BZ76J3N815

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Other CAS

215174-50-8

Wikipedia

Rimacalib

Dates

Modify: 2024-04-14
1: Neef S, Mann C, Zwenger A, Dybkova N, Maier LS. Reduction of SR Ca(2+) leak

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